molecular formula C23H18N4O4 B2862711 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903262-48-6

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2862711
CAS No.: 903262-48-6
M. Wt: 414.421
InChI Key: RQENNTAMEVVHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (hereafter referred to as Compound A) is a synthetic small molecule with the molecular formula C24H20N4O4 . Its structure features a 3-nitrobenzamide group linked to a substituted phenyl ring fused with a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety. This compound is cataloged under the identifier G856-9585 by ChemDiv and is available for screening in formats such as glass vials and 96-tube racks, with a delivery time of one week .

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)23(26)29)10-11-20(14)25-22(28)16-6-5-7-18(13-16)27(30)31/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQENNTAMEVVHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Conversion of the nitro group to an amine, resulting in aminoquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Tables of Critical Data

Table 1: Molecular and Structural Comparison
Feature Compound A MFCD07195351 Cyano-Analogue
Molecular Weight 452.44 g/mol 438.41 g/mol 422.48 g/mol
Key Functional Groups 3-nitro, 2-methylphenyl 3-nitro Cyano-isopropyl, amino linker
Quinazolinone Substitution 2-methyl 2-methyl 3-methyl
Table 2: Availability and Screening Data
Compound Supplier Format Delivery Time
Compound A (G856-9585) ChemDiv Glass vials, 96-tube racks 1 week
MFCD07195351 ChemDiv Not specified Not specified

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